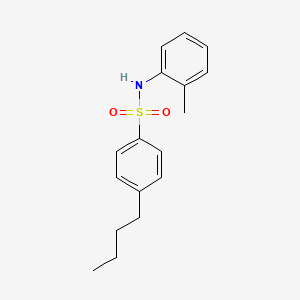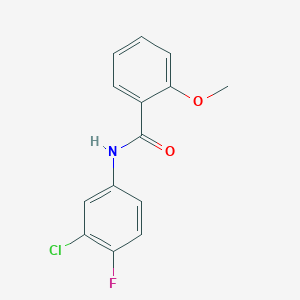
7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid
Übersicht
Beschreibung
7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid, also known as CPQ, is a novel quinolone derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has led to its investigation as a potential tool for understanding biological processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to act through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, this compound may prevent the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that it can inhibit tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid for lab experiments is its unique chemical structure, which allows it to interact with biological molecules in a specific and selective manner. Additionally, this compound has been shown to be relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid. One area of interest is the development of this compound-based therapeutic agents for the treatment of cancer and other diseases. Additionally, researchers may continue to investigate the mechanism of action of this compound and its potential applications in various biological processes. Finally, further studies may be conducted to investigate the potential toxicity and safety of this compound, which will be important for its future use in clinical settings.
Wissenschaftliche Forschungsanwendungen
7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Researchers have investigated its potential use as a tool to understand the mechanism of action of various biological processes, including DNA replication and cell division. This compound has also been studied for its potential as a therapeutic agent, with some studies showing promising results in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
7-chloro-2-(2-ethylpyrazol-3-yl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-20-14(6-7-18-20)13-8-11(16(21)22)10-4-5-12(17)9(2)15(10)19-13/h4-8H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKJAAAGMLVELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4729761.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4729762.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4729766.png)
![3-(4-biphenylyl)-1-[(4-chlorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4729767.png)


![2-[methyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4729794.png)
![4-chloro-3-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4729819.png)
![1-[(dimethylamino)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4729820.png)



![propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B4729851.png)
![N-[4-hydroxy-3-(phenylthio)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B4729856.png)